![molecular formula C18H14FN7O2S2 B2489653 2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 941935-16-6](/img/structure/B2489653.png)
2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure involves multiple steps, including condensation reactions, and is characterized by the formation of thiadiazole and triazole rings. Compounds with similar structures have been synthesized using diverse methodologies, highlighting the importance of spectral data (MS, IR, CHN, 1H NMR) for structure confirmation (Wang et al., 2010).
Molecular Structure Analysis
Structural analysis of analogous compounds involves synchrotron X-ray powder diffraction and crystallography, providing detailed insights into the molecular configuration, bond lengths, angles, and the spatial arrangement of atoms. These studies confirm the planarity or non-planarity of specific ring systems and the overall three-dimensional shape of the molecule (Gündoğdu et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds showcase a variety of reaction pathways, including substitution reactions and condensation with different reagents, leading to the formation of novel heterocyclic compounds. These reactions are pivotal for exploring the chemical behavior and potential reactivity of the compound under study (Morel et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of the compound in various environments. These properties influence the compound's application in material science and pharmaceutical formulations. Detailed physical property analysis is typically obtained through crystallography and thermal analysis techniques.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental for the application of the compound in chemical syntheses and potential medicinal applications. Studies involving related compounds offer insights into functional group reactivity, potential for bioactivity, and interaction with biological targets (Shukla et al., 2012).
Scientific Research Applications
Synthesis and Biological Activity
Research in the field often explores the synthesis of novel compounds with potential biological activities. For example, studies have focused on synthesizing derivatives of related structures to evaluate their anti-inflammatory, anticancer, antipsychotic, and anticonvulsant activities. The synthesis processes aim to develop compounds with improved efficacy and specificity towards biological targets (Sunder & Maleraju, 2013; Abu-Melha, 2021).
Anticancer Properties
Several studies have been dedicated to evaluating the anticancer properties of similar compounds. The structural features of these molecules, including their ability to interact with specific cellular targets, have been investigated for their potential to inhibit the growth of cancer cells. Such research aims to identify new therapeutic agents that can offer better efficacy and lower toxicity compared to existing treatments (Kaur et al., 2010).
Antioxidant and Antiviral Activities
The antioxidant properties of related compounds have also been a subject of interest. By scavenging free radicals and reducing oxidative stress, these compounds can contribute to the prevention of various diseases, including cancer and neurodegenerative disorders. Moreover, the antiviral activities against specific pathogens highlight the potential for developing new antiviral drugs (Sunil et al., 2010).
Methodologies and Technologies
The research on these compounds often employs advanced methodologies and technologies, including computational modeling, molecular docking studies, and various spectroscopic techniques. These tools assist in understanding the compound's mechanism of action, optimizing its structure for better activity, and predicting its interaction with biological targets (Wang et al., 2010).
properties
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O2S2/c1-9-23-24-17(30-9)21-14(27)6-12-8-29-18-22-15-13(16(28)25(12)18)7-20-26(15)11-4-2-10(19)3-5-11/h2-5,7,12H,6,8H2,1H3,(H,21,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKVZNSNCCKFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)
![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)
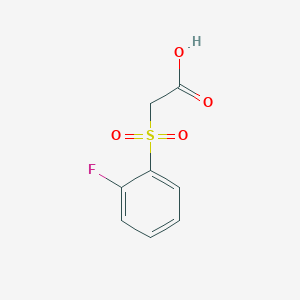
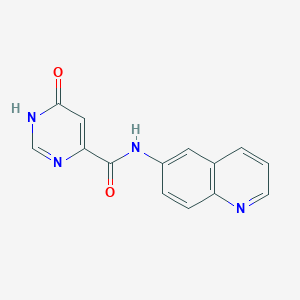

![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2489580.png)

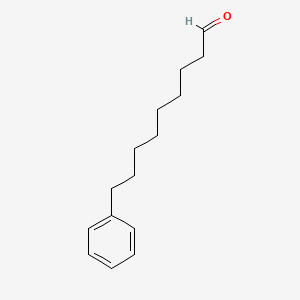

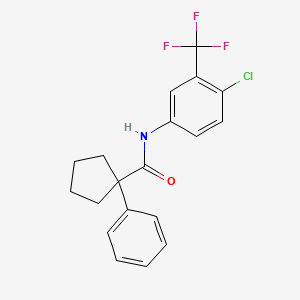

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)
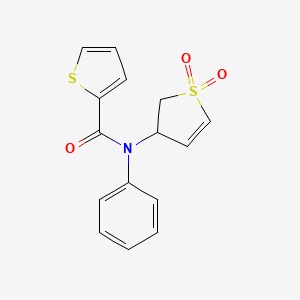
![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)